3-Formylphenyl 4-methylbenzenesulfonate
Overview
Description
3-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylphenyl 4-methylbenzenesulfonate can be synthesized through the reaction of 3-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxyphenyl 4-methylbenzenesulfonate.
Reduction: 3-Hydroxyphenyl 4-methylbenzenesulfonate.
Substitution: Various substituted phenyl 4-methylbenzenesulfonates depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 4-methylbenzenesulfonate has diverse applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents and drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-methylbenzenesulfonate involves its reactivity with various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the sulfonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Formylphenyl 4-methylbenzenesulfonate: Similar structure but with the formyl group at the 2-position.
4-Formylphenyl 4-methylbenzenesulfonate: Similar structure but with the formyl group at the 4-position.
2-Formylphenyl 4-chlorobenzenesulfonate: Similar structure with a chlorine substituent on the benzene ring.
4-Formylphenyl 4-bromobenzenesulfonate: Similar structure with a bromine substituent on the benzene ring.
Uniqueness
3-Formylphenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the formyl group at the 3-position and the presence of the 4-methylbenzenesulfonate group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
(3-formylphenyl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-11-5-7-14(8-6-11)19(16,17)18-13-4-2-3-12(9-13)10-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNAHUPQGDCMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407568 | |
Record name | STK187130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80459-46-7 | |
Record name | STK187130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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